4-Ethoxythiochromen-2-one 4-Ethoxythiochromen-2-one
Brand Name: Vulcanchem
CAS No.: 186135-54-6
VCID: VC20928378
InChI: InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
SMILES: CCOC1=CC(=O)SC2=CC=CC=C21
Molecular Formula: C11H10O2S
Molecular Weight: 206.26 g/mol

4-Ethoxythiochromen-2-one

CAS No.: 186135-54-6

Cat. No.: VC20928378

Molecular Formula: C11H10O2S

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxythiochromen-2-one - 186135-54-6

Specification

CAS No. 186135-54-6
Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
IUPAC Name 4-ethoxythiochromen-2-one
Standard InChI InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Standard InChI Key SVKPIFMIARNQQZ-UHFFFAOYSA-N
SMILES CCOC1=CC(=O)SC2=CC=CC=C21
Canonical SMILES CCOC1=CC(=O)SC2=CC=CC=C21

Introduction

Chemical Identity and Basic Properties

4-Ethoxythiochromen-2-one is a sulfur-containing heterocyclic compound belonging to the thiochromenone class. It features a thiochromen-2-one core structure with an ethoxy group at the 4-position.

Identification Parameters

ParameterValue
Chemical Name4-Ethoxy-2H-thiochromen-2-one
CAS Registry Number186135-54-6
Molecular FormulaC₁₁H₁₀O₂S
Molecular Weight206.26 g/mol
SMILES NotationO=C/2Sc1ccccc1C(\OCC)=C\2
InChI1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
InChIKeySVKPIFMIARNQQZ-UHFFFAOYSA-N
Source: Chemical database information

Physicochemical Properties

The physicochemical properties of 4-Ethoxythiochromen-2-one are crucial for understanding its behavior in various chemical environments and potential applications.

Physical Properties

PropertyValueMethod
Physical StateSolid (predicted)-
ColorNot specified-
Density1.26 g/cm³Calculated
Boiling Point322.21°C at 760 mmHgCalculated
Flash Point154.29°CCalculated
Refractive Index1.619Calculated
Source: Computational predictions

Structural Characteristics

4-Ethoxythiochromen-2-one consists of a fused ring system with a benzene ring fused to a thiopyrone ring. The presence of both oxygen and sulfur heteroatoms contributes to its unique chemical properties.

Key Structural Features

  • Fused benzothiopyrone system (thiochromenone core)

  • Ethoxy substituent at the 4-position

  • Carbonyl group at the 2-position

  • Sulfur atom in the heterocyclic ring

Comparative Structure Analysis

The structure of 4-Ethoxythiochromen-2-one can be compared with related compounds to better understand its characteristics:

CompoundCore StructureKey Difference
4-Ethoxythiochromen-2-oneThiochromenoneReference compound
4-Ethoxy-2H-chromen-2-oneChromenoneContains oxygen instead of sulfur in the heterocyclic ring
4-Hydroxy-2H-thiochromen-2-oneThiochromenoneContains hydroxyl instead of ethoxy at position 4
2-Aryl-4H-thiochromen-4-oneThiochromenoneCarbonyl at position 4 instead of position 2
ReagentsConditionsExpected YieldReference
2-sulfinyl-thiochromones, Lewis acid, Pd catalyst80°C, 6h, DMF60-85% (estimated)
Thiophenol derivatives with α,β-unsaturated acidsAcid catalyst70-80% (estimated)

Rhodium-Catalyzed Approach

Another potential route is based on rhodium-catalyzed alkyne hydroacylation followed by thio-conjugate addition:

  • β-tert-butylthio-substituted aldehydes combined with appropriate alkynes

  • Rhodium catalysis to form β'-thio-substituted-enones

  • Intramolecular S-conjugate addition

  • Selective oxidation to form the thiochromen-2-one structure

  • Ethoxylation at the 4-position
    This approach is derived from research on the synthesis of related thiochroman-4-ones .

Spectroscopic Characteristics

Predicted IR Spectroscopic Features

Wavenumber (cm⁻¹)AssignmentBasis for Prediction
~1700-1720C=O stretchingTypical for lactones, comparison with coumarins
~1250-1270C-O stretchingBased on ether linkages in similar compounds
~750-760C-S stretchingCharacteristic of thiochromones

Predicted NMR Features

Based on the structure and comparison with related compounds, the following NMR signals would be expected:

¹H NMR (predicted)

  • Ethoxy group: triplet (CH₃) at δ ~1.4-1.6 ppm and quartet (CH₂) at δ ~4.0-4.5 ppm

  • C-3 proton: singlet at δ ~7.0-7.3 ppm

  • Aromatic protons: multiplets at δ ~7.3-8.5 ppm

¹³C NMR (predicted)

  • Carbonyl carbon: δ ~180 ppm

  • Quaternary carbons of the heterocyclic ring: δ ~150-160 ppm

  • Aromatic carbons: δ ~120-140 ppm

  • Ethoxy carbons: δ ~14-16 ppm (CH₃) and δ ~65-70 ppm (CH₂)

Chemical Reactivity

The reactivity of 4-Ethoxythiochromen-2-one can be predicted based on the functional groups present and the behavior of related compounds.

Key Reactive Sites

  • Carbonyl group: Susceptible to nucleophilic attack

  • Ethoxy group: Potential site for cleavage under acidic conditions

  • C=C double bond: Potential site for addition reactions

  • Sulfur atom: Potential site for oxidation

Predicted Reactions

Reaction TypeConditionsExpected Products
OxidationH₂O₂ or m-CPBASulfoxide or sulfone derivatives
ReductionNaBH₄2-Hydroxythiochromane derivatives
Nucleophilic substitutionR-NH₂, heat4-amino substituted derivatives
Electrophilic aromatic substitutionHNO₃/H₂SO₄Nitrated derivatives

Comparative Analysis

To better understand the properties of 4-Ethoxythiochromen-2-one, a comparison with related compounds is valuable.

CompoundMolecular WeightStructural DifferenceNotable Properties
4-Ethoxythiochromen-2-one206.26Reference compoundPredicted: lipophilic, potential biological activity
4-Ethoxy-2H-chromen-2-one190.20O instead of SMore stable to oxidation, different electronic properties
4-Hydroxy-2H-thiochromen-2-one178.21OH instead of OEtHigher polarity, hydrogen bond donor
2-Aryl-4H-thiochromen-4-oneVaries by aryl groupDifferent position of carbonylDifferent reactivity pattern, more extensively studied

Current Research Status

The research on 4-Ethoxythiochromen-2-one appears to be limited compared to other heterocyclic compounds. Most research focuses on:

  • Synthetic methodology development for thiochromenones in general

  • Biological activity studies of related compounds

  • Applications in pharmaceutical development Further research specifically targeting 4-Ethoxythiochromen-2-one would be valuable to fully understand its properties and potential applications.

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